An In-depth Technical Guide to 4-(3,4-Dimethylphenoxy)piperidine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(3,4-Dimethylphenoxy)piperidine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Dimethylphenoxy)piperidine (CAS 1170242-76-8), a molecule of interest within the broader class of piperidine derivatives. Due to the limited publicly available data on this specific compound, this document synthesizes information from structurally related analogues to present a scientifically grounded framework for its synthesis, purification, characterization, and potential pharmacological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the therapeutic potential of novel phenoxypiperidine scaffolds.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile building block for designing novel therapeutics targeting a wide range of biological entities.[2] When combined with a phenoxy linker, the resulting 4-phenoxypiperidine core is found in molecules with applications in neuroscience, oncology, and infectious diseases. The specific substitution pattern on the phenyl ring, in this case, a 3,4-dimethyl configuration, offers a unique lipophilic and electronic profile that can influence target binding, selectivity, and pharmacokinetic properties.
This guide will explore the synthesis of 4-(3,4-Dimethylphenoxy)piperidine, propose methods for its characterization, and discuss its potential biological activities based on established knowledge of related compounds.
Physicochemical Properties
While experimental data for 4-(3,4-Dimethylphenoxy)piperidine is scarce, we can infer its general properties based on its structure and available information for its hydrochloride salt.
| Property | Predicted/Known Value | Reference |
| CAS Number | 1170242-76-8 (for hydrochloride salt) | [3] |
| Molecular Formula | C13H19NO (free base), C13H20ClNO (HCl salt) | [3] |
| Molecular Weight | 219.30 g/mol (free base), 241.76 g/mol (HCl salt) | [3] |
| Appearance | Likely a solid at room temperature. | [4] |
| Solubility | The free base is expected to be soluble in organic solvents like dichloromethane and methanol. The hydrochloride salt is likely to have increased aqueous solubility. |
Synthesis and Purification
A plausible and efficient synthetic route to 4-(3,4-Dimethylphenoxy)piperidine is the Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol with an alkyl halide or, in a variation known as the Mitsunobu reaction, with an alcohol under activating conditions.
Proposed Synthetic Workflow
The logical pathway for the synthesis of the target compound would involve the reaction of 4-hydroxypiperidine with 3,4-dimethylphenol. A common approach is the Mitsunobu reaction, which proceeds under mild conditions and is tolerant of a wide range of functional groups.
Caption: Proposed synthetic workflow for 4-(3,4-Dimethylphenoxy)piperidine.
Detailed Experimental Protocol: Synthesis
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Protection of Piperidine Nitrogen: To prevent side reactions, the nitrogen of 4-hydroxypiperidine is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Mitsunobu Reaction:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3,4-dimethylphenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh3, 1.2 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. The choice of DIAD is to facilitate the reaction, and its stoichiometry is critical to drive the reaction to completion.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Intermediate:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain N-Boc-4-(3,4-dimethylphenoxy)piperidine.[5]
-
-
Deprotection:
-
Dissolve the purified intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
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Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
-
Isolation of the Final Product:
-
Remove the solvent and excess acid under reduced pressure.
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The resulting residue can be purified by recrystallization or by an acid-base extraction to yield the free base or the corresponding salt.[5]
-
Purification Workflow
The purification of piperidine derivatives is crucial for accurate biological evaluation. A typical workflow involves an initial workup followed by chromatographic purification and a final polishing step.
Caption: General purification workflow for piperidine derivatives.[5]
Structural Characterization
The identity and purity of the synthesized 4-(3,4-Dimethylphenoxy)piperidine should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This will confirm the presence of all protons and their connectivity. Expected signals would include those for the aromatic protons of the 3,4-dimethylphenyl group, the methyl protons, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring.
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¹³C NMR: This will show the number of unique carbon atoms in the molecule, confirming the presence of the piperidine and substituted phenyl rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, which can be used to confirm its elemental composition.[6] Electrospray ionization (ESI) is a suitable technique for this analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing 0.1% TFA or formic acid) is a common starting point for method development.
Potential Biological Activity and Mechanism of Action
While no specific biological data exists for 4-(3,4-Dimethylphenoxy)piperidine, we can hypothesize its potential activities based on its structural features.
Central Nervous System (CNS) Targets
Many 4-phenoxypiperidine and 4-phenylpiperidine derivatives exhibit activity at CNS targets.[4][7]
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Opioid Receptors: The 4-phenylpiperidine scaffold is a well-known pharmacophore for opioid receptor agonists and antagonists.[8] It is plausible that 4-(3,4-Dimethylphenoxy)piperidine could interact with these receptors.
-
Serotonin and Norepinephrine Transporters: Some 4-substituted piperidines are known inhibitors of serotonin and/or norepinephrine reuptake, suggesting potential antidepressant or anxiolytic properties.[9]
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Sigma Receptors: The piperidine moiety is a common feature in ligands for sigma-1 and sigma-2 receptors, which are involved in a variety of cellular functions and are targets for neurological and psychiatric disorders.[1][10]
Anticancer Activity
The 3,4-dimethylphenyl moiety is present in some compounds reported to have anticancer activity. For instance, N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide was identified as a dual inhibitor of MDM2 and XIAP, proteins often dysregulated in cancer.[11][12] It is conceivable that 4-(3,4-Dimethylphenoxy)piperidine could be explored for similar activities.
Antiviral and Antimicrobial Activity
Piperidine derivatives have been investigated for a wide range of antimicrobial and antiviral activities.[1] The lipophilicity imparted by the dimethylphenoxy group could facilitate membrane permeability, a desirable property for such agents.
Proposed Experimental Evaluation Workflow
For researchers interested in exploring the biological activities of 4-(3,4-Dimethylphenoxy)piperidine, a tiered screening approach is recommended.
Caption: A general workflow for the biological evaluation of a novel compound.
In Vitro Assays
-
Receptor Binding Assays: To assess affinity for CNS targets, competitive radioligand binding assays for opioid, serotonin, dopamine, and sigma receptors would be a logical starting point.
-
Cell Viability Assays: To evaluate potential anticancer activity, the compound should be screened against a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay.[1]
-
Enzyme Inhibition Assays: Depending on the hypothesized target, specific enzyme inhibition assays could be employed.
Conclusion and Future Directions
4-(3,4-Dimethylphenoxy)piperidine represents an under-explored chemical entity with potential for applications in drug discovery, particularly in the areas of neuroscience and oncology. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The methodologies and workflows described herein are based on established principles in medicinal chemistry and provide a solid foundation for researchers to initiate studies on this and related molecules. Future work should focus on the actual synthesis and biological testing of this compound to validate the hypotheses presented in this guide and to uncover its true therapeutic potential.
References
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Wikipedia. (2023). Phenylpiperidines.
- ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride.
- MolCore. (n.d.). 1170242-76-8 | 4-(3,4-二甲基苯氧基)哌啶盐酸盐.
- PMC. (n.d.). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor.
- PubMed. (2017).
- ResearchGate. (n.d.). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor.
- RSC Publishing. (1950).
- MDPI. (2023).
- MDPI. (n.d.).
- Google Patents. (n.d.). US20020038031A1 - New 4 - substituted piperidines.
- PubChem. (n.d.).
- ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF.
- PubMed. (2004). Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20020038031A1 - New 4 - substituted piperidines - Google Patents [patents.google.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
